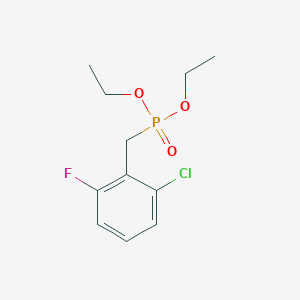
Fosfonato de dietilo (2-cloro-6-fluorobencilo)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2-chloro-6-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H15ClFO3P It is a derivative of phosphonic acid and is characterized by the presence of a 2-chloro-6-fluorobenzyl group attached to the phosphonate moiety
Aplicaciones Científicas De Investigación
Diethyl (2-chloro-6-fluorobenzyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Agricultural Chemistry: It can be used in the development of agrochemicals, such as herbicides or insecticides.
Material Science: It is used in the preparation of functionalized materials with specific properties, such as flame retardancy or enhanced mechanical strength.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-chloro-6-fluorobenzyl)phosphonate typically involves the reaction of diethyl phosphite with 2-chloro-6-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Diethyl phosphite+2-chloro-6-fluorobenzyl chloride→Diethyl (2-chloro-6-fluorobenzyl)phosphonate+HCl
The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the phosphonate ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of diethyl (2-chloro-6-fluorobenzyl)phosphonate may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain optimal reaction conditions and improve yield. Purification of the product is usually achieved through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2-chloro-6-fluorobenzyl)phosphonate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the benzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to form the corresponding alkylphosphonate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide or acetonitrile, at room temperature or slightly elevated temperatures.
Oxidation: Oxidizing agents, such as hydrogen peroxide or peracids, can be used to oxidize the phosphonate group.
Reduction: Reducing agents, such as lithium aluminum hydride or sodium borohydride, can be used to reduce the benzyl group.
Major Products Formed
Nucleophilic substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acid derivatives.
Reduction: Alkylphosphonates.
Mecanismo De Acción
The mechanism of action of diethyl (2-chloro-6-fluorobenzyl)phosphonate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through covalent modification or non-covalent interactions. The presence of the phosphonate group allows it to mimic phosphate esters, which are common substrates or inhibitors of many biological enzymes. The 2-chloro-6-fluorobenzyl group can enhance binding affinity and specificity towards the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl (2-chlorobenzyl)phosphonate
- Diethyl (2-fluorobenzyl)phosphonate
- Diethyl (2-bromobenzyl)phosphonate
Uniqueness
Diethyl (2-chloro-6-fluorobenzyl)phosphonate is unique due to the presence of both chlorine and fluorine atoms in the benzyl group. This dual substitution can significantly influence the compound’s reactivity and binding properties. The combination of these substituents can enhance the compound’s stability and specificity in various chemical and biological applications compared to its analogs with only one halogen substituent.
Propiedades
IUPAC Name |
1-chloro-2-(diethoxyphosphorylmethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClFO3P/c1-3-15-17(14,16-4-2)8-9-10(12)6-5-7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPWUKXKPZQBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=C(C=CC=C1Cl)F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














